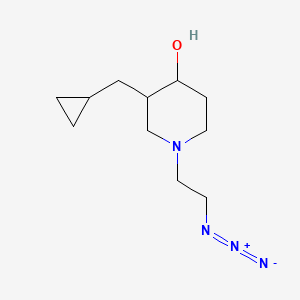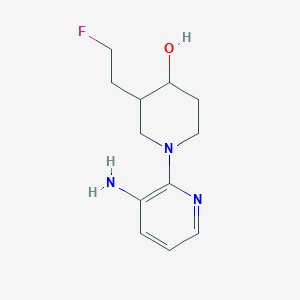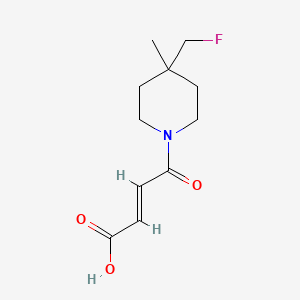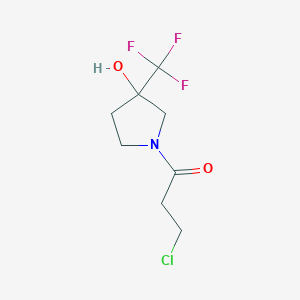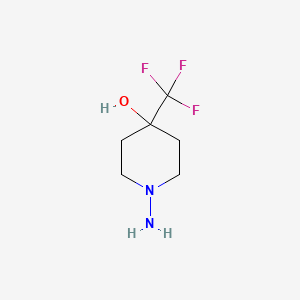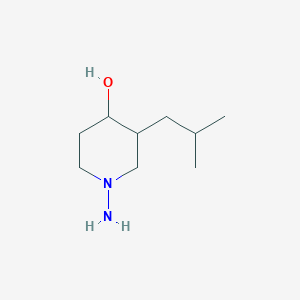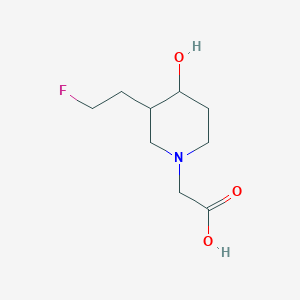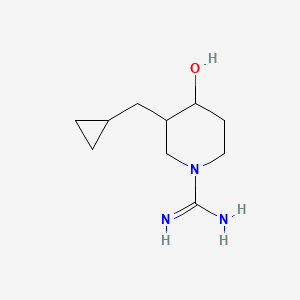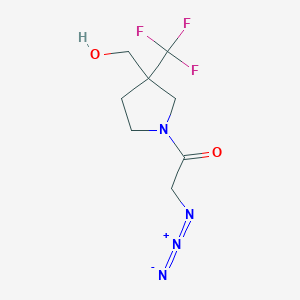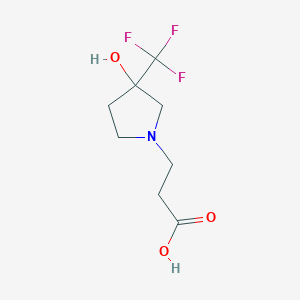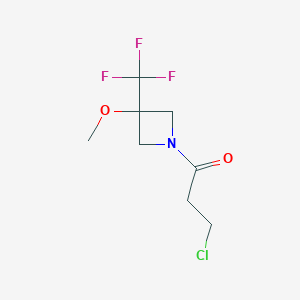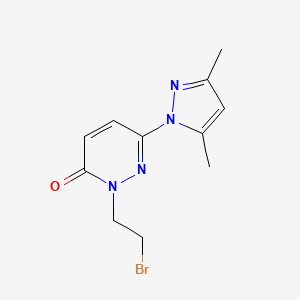
2-(2-bromoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Übersicht
Beschreibung
2-(2-bromoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one, or more commonly referred to as 2-BEDP, is a heterocyclic compound that has a wide range of applications in the field of medicinal chemistry. It is synthesized through a multi-step synthesis process and has been found to have various biological activities. These biological activities include anti-inflammatory, anti-microbial, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
1. Application in Complex Synthesis
The compound has been used in the synthesis of mononuclear ReI complexes derived from pyrroline-pyrazolyl-pyridazine. These complexes demonstrate a unique octahedral structure around the rhenium(I) center, with a focus on intramolecular hydrogen bonding and coplanarity in molecular formation (Saldías et al., 2020).
2. Multicomponent Synthesis
It has been utilized in one-pot synthesis methods, particularly in the creation of pyrazolyl triazolo thiadiazinyl chromen-2-ones. This demonstrates the compound's versatility in facilitating efficient synthesis processes (Pavurala & Vedula, 2015).
3. Precursor in Polyheterocyclic Systems
Acting as a precursor, it has been instrumental in constructing new polyheterocyclic ring systems, leading to the formation of various derivatives with potential antibacterial properties (Abdel‐Latif et al., 2019).
4. Role in Heterocyclic Amplifiers
The compound's derivatives have shown application in the preparation of heterocyclic amplifiers, demonstrating slight activity in enhancing the effects of other compounds like phleomycin (Barlin & Ireland, 1984).
5. Synthesis of Novel Heterocyclic Systems
It has been used to derive novel heterocyclic systems, indicating its role in expanding the diversity of chemical structures and potential applications in various scientific research fields (Bogolyubov et al., 2004).
6. Theoretical Studies and Synthesis
Its derivatives have been subject to both synthesis and theoretical studies, providing insights into molecular orbital calculations and spatial characteristics of the molecules (Al-Amiery et al., 2012).
7. Investigation in Antipyrine-like Derivatives
Its use in synthesizing antipyrine derivatives and the subsequent analysis through X-ray structure, Hirshfeld surface analysis, and DFT calculations highlights its significance in complex molecular studies (Saeed et al., 2020).
8. Synthesis and Biological Studies
The compound has been involved in the synthesis of pyrazolylpyridine ruthenium(III) complexes, contributing to the study of their reactivity and biological properties (Omondi et al., 2018).
9. Applications in Antimicrobial and Antiviral Studies
Its derivatives have been synthesized and evaluated for antimicrobial and antiviral activities, demonstrating its potential in medicinal chemistry research (Zaki et al., 2016).
10. Anticancer Activity Studies
Its derivatives have also been investigated for their anticancer activities, showcasing its relevance in the development of potential therapeutic agents (Metwally et al., 2016).
11. Evaluation of Plant Growth Stimulant Activity
Some derivatives have demonstrated plant growth stimulant activity, indicating potential agricultural applications (Yengoyan et al., 2018).
Eigenschaften
IUPAC Name |
2-(2-bromoethyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O/c1-8-7-9(2)16(13-8)10-3-4-11(17)15(14-10)6-5-12/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOONMKDPEANSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



